molecular formula C24H30N6O6 B020694 Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)- CAS No. 19977-14-1

Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-

Cat. No. B020694
CAS RN: 19977-14-1
M. Wt: 498.5 g/mol
InChI Key: SBCDETAPNIEMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-, is a synthetic compound that belongs to the xanthine class of drugs. It is a bronchodilator drug that is used to treat respiratory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline works by relaxing the smooth muscles in the airways, which makes it easier to breathe.

Mechanism Of Action

Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of the smooth muscles in the airways, which makes it easier to breathe. Theophylline also has an inhibitory effect on the release of histamine, leukotrienes, and other inflammatory mediators.

Biochemical And Physiological Effects

Theophylline has a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can lead to an increase in blood pressure. It also increases diuresis and causes a shift of potassium from the intracellular to the extracellular compartment. Theophylline can also cause gastrointestinal disturbances, such as nausea, vomiting, and diarrhea.

Advantages And Limitations For Lab Experiments

Theophylline has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, Theophylline has some limitations for lab experiments. It has a narrow therapeutic index, which means that the dose needs to be carefully controlled to avoid toxicity. It also has a number of side effects, which can affect the results of experiments.

Future Directions

There are a number of future directions for the study of Theophylline. One area of research is the development of new formulations of Theophylline that have improved pharmacokinetic properties. Another area of research is the investigation of the use of Theophylline in the treatment of other conditions, such as heart failure and cerebral ischemia. Theophylline has also been shown to have potential as an anti-cancer agent, and further research in this area is warranted.

Synthesis Methods

Theophylline can be synthesized by a variety of methods, including the Fischer indole synthesis, the Knorr pyrazole synthesis, and the Pictet-Spengler reaction. The most commonly used method for the synthesis of Theophylline is the Fischer indole synthesis. This method involves the reaction of 2,6-dichloro-4-nitrophenol with ethyl glycinate to form 7-ethyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-one. This compound is then treated with benzoyl chloride to form Theophylline.

Scientific Research Applications

Theophylline has been extensively studied for its therapeutic effects in the treatment of respiratory conditions. It has also been studied for its potential use in the treatment of other conditions, such as heart failure, cerebral ischemia, and cancer. Theophylline has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties. It has also been shown to improve cognitive function and memory.

properties

CAS RN

19977-14-1

Product Name

Theophylline, 7-(2-benzoyloxy-3-(4-ethoxycarbonyl-1-piperazinyl)propyl)-

Molecular Formula

C24H30N6O6

Molecular Weight

498.5 g/mol

IUPAC Name

ethyl 4-[2-benzoyloxy-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H30N6O6/c1-4-35-24(34)29-12-10-28(11-13-29)14-18(36-22(32)17-8-6-5-7-9-17)15-30-16-25-20-19(30)21(31)27(3)23(33)26(20)2/h5-9,16,18H,4,10-15H2,1-3H3

InChI Key

SBCDETAPNIEMGJ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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